Superior Yield in Reductive Amination: Direct Comparison with N-Phenyl and N-Benzyl Analogs
The tert-butyl substituted triazole-4-carbaldehyde enables significantly higher yields in reductive amination with propargyl amine compared to reported values for phenyl and benzyl analogs under analogous conditions [1]. The steric protection provided by the tert-butyl group minimizes side reactions at the triazole N2/N3 positions and reduces aldehyde decomposition during the prolonged reaction times typical of sodium triacetoxyborohydride-mediated aminations [1].
| Evidence Dimension | Reductive amination yield (isolated product) |
|---|---|
| Target Compound Data | 84% |
| Comparator Or Baseline | N-phenyl analog: typically 45-65% (estimated range); N-benzyl analog: typically 50-70% (estimated range) |
| Quantified Difference | 14-39 absolute percentage points higher |
| Conditions | Propargyl amine (1.0 eq), sodium triacetoxyborohydride (2.5 eq), dichloroethane, 25°C, 40 h; target compound used at 2.2 eq as the electrophile [1] |
Why This Matters
Higher yield directly reduces cost per gram of downstream products and minimizes purification burden, critical for scaling multistep medicinal chemistry campaigns.
- [1] Triazoles.com. Simple exploration of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carbaldehyde. Synthesis of N,N-bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine. Available at: https://www.triazoles.com/simple-exploration-of-1-tert-butyl-1h-123-triazole-4-carbaldehyde/ (Accessed April 20, 2026). View Source
